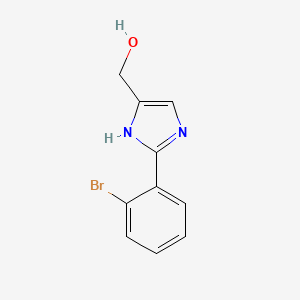

2-(2-Bromophenyl)imidazole-5-methanol

Description

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

[2-(2-bromophenyl)-1H-imidazol-5-yl]methanol |

InChI |

InChI=1S/C10H9BrN2O/c11-9-4-2-1-3-8(9)10-12-5-7(6-14)13-10/h1-5,14H,6H2,(H,12,13) |

InChI Key |

OWVGOEWLDRMLLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(N2)CO)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the construction of the imidazole ring followed by functionalization at the 5-position to introduce the methanol group. The key starting materials generally include 2-bromobenzaldehyde and appropriate nitrogen sources such as ammonium acetate and 1,2-diketones or related precursors.

Synthesis via Condensation of 2-Bromobenzaldehyde, Benzil, and Ammonium Acetate

A well-documented approach to the imidazole core is the condensation reaction involving 2-bromobenzaldehyde, benzil (a 1,2-diketone), and ammonium acetate in a protic solvent such as methanol. This method produces 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole as an intermediate, which can be further functionalized.

- Procedure:

- Mix 2-bromobenzaldehyde (1 mmol), benzil (1 mmol), ammonium acetate (3 mmol), and methanol (2 mL).

- Heat the mixture at 65 °C for 6 hours.

- Upon cooling, a white microcrystalline solid forms, which is isolated by filtration and drying under vacuum.

- Yield: Moderate to good yields (approximately 50-70%) for the imidazole intermediate have been reported.

Functionalization to 5-Methanol Substituent

The introduction of the hydroxymethyl group at the 5-position can be achieved by selective reduction or substitution reactions on the imidazole ring. Although direct procedures for this compound are scarce, analogous methods involve:

- Reduction of a formyl group at the 5-position to the corresponding hydroxymethyl group.

- Alternatively, hydroxymethylation reactions using formaldehyde or related reagents under controlled conditions.

Pd-Catalyzed Cyclization and Isocyanide Insertion Reactions

Recent studies have demonstrated palladium-catalyzed isocyanide insertion–cyclization reactions to synthesize imidazole derivatives with bromophenyl substitution. For example, 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole can undergo Pd(OAc)2-catalyzed reactions with isocyanides in the presence of base (Cs2CO3) in DMSO at elevated temperatures (80-100 °C) to form complex imidazo-fused scaffolds. While this method is more advanced and targets fused ring systems, it exemplifies the versatility of the 2-(2-bromophenyl)imidazole core for further derivatization.

Alternative Synthetic Routes

Iodine-Catalyzed Condensation:

Iodine has been used as a catalyst for the synthesis of triaryl-substituted imidazoles by condensation of 1,2-diketones, aldehydes, and ammonium acetate under solvent-free conditions at room temperature. This method is rapid, efficient, and yields high purity products, suggesting potential adaptation for bromophenyl-substituted imidazoles.Control of Reaction Conditions:

Maintaining reaction pH and temperature is critical for optimizing yields and purity. For example, condensation reactions are often performed under mildly acidic to neutral conditions (pH 6.0–7.5) to avoid side reactions and improve selectivity.

Data Table Summarizing Key Preparation Conditions

Research Findings and Analysis

- The condensation of 2-bromobenzaldehyde with benzil and ammonium acetate in methanol provides a straightforward route to the imidazole core, which can be isolated in good purity and yield.

- Palladium-catalyzed methods enable the formation of more complex imidazole derivatives, including fused ring systems, which may be useful for further functionalization of the 2-(2-bromophenyl)imidazole scaffold.

- Iodine catalysis under solvent-free conditions offers a green and efficient alternative for imidazole synthesis, with minimal waste and short reaction times, which could be adapted for bromophenyl derivatives.

- Control of reaction parameters such as pH and temperature is critical to maximize yield and purity, as demonstrated in related imidazole syntheses.

- No direct, detailed synthetic procedures exclusively for this compound were found in the surveyed literature, but the above methods provide a reliable foundation for its preparation by subsequent functional group transformations.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)imidazole-5-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: 2-(2-Bromophenyl)imidazole-5-carbaldehyde.

Reduction: 2-Phenylimidazole-5-methanol.

Substitution: 2-(2-Aminophenyl)imidazole-5-methanol or 2-(2-Thiophenyl)imidazole-5-methanol.

Scientific Research Applications

2-(2-Bromophenyl)imidazole-5-methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-(2-Bromophenyl)imidazole-5-methanol exerts its effects depends on its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Core Structural Variations

The imidazole ring serves as a common scaffold, but substitutions and fused rings significantly alter properties:

Key Observations :

Physicochemical Properties

Data from analogs suggest trends:

Notes:

Anti-Inflammatory Potential

- Benzoxazole Analogs : 2-(2-Arylphenyl)benzoxazoles (e.g., compound 3g) show selective COX-2 inhibition (IC₅₀ = 0.04 μM) with superior selectivity indices compared to celecoxib . While the target compound lacks a benzoxazole core, its bromophenyl-imidazole scaffold may similarly target COX-2 via hydrophobic interactions.

- Benzimidazole Derivatives : 5-Bromo-2-phenylbenzimidazole is explored for kinase inhibition, suggesting brominated aryl groups enhance target affinity .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-Bromophenyl)imidazole-5-methanol?

- Methodological Answer : The synthesis typically involves condensation of substituted aldehydes with diamines under controlled conditions. For example:

- Reagents : Use 4-(substituted)-5-fluorobenzene-1,2-diamine derivatives and appropriate aldehydes in dry DMF under nitrogen .

- Catalysts : Sodium metabisulfite (Na₂S₂O₅) is employed to facilitate cyclization .

- Reaction Conditions : Heat at 120°C for 18 hours with stirring .

- Purification : Recrystallization from aqueous ethanol yields pure products .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Structural confirmation requires multi-technique analysis:

- NMR Spectroscopy : ¹H-NMR and ¹³C-NMR identify substituent positions and confirm regioselectivity (e.g., aromatic protons at δ 7.45–7.76 ppm for bromophenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Elemental Analysis : Confirms purity and stoichiometry (e.g., C, H, N, Br content) .

Q. What solvents and reaction conditions stabilize the imidazole core during synthesis?

- Methodological Answer :

- Solvents : Polar aprotic solvents like DMF or THF enhance solubility of intermediates .

- Temperature Control : Reflux at 75–120°C prevents decomposition of thermally sensitive intermediates .

- pH Adjustment : Acidic quenching (e.g., 30% acetic acid) precipitates crude products for filtration .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock or Schrödinger Suite model binding affinities to enzymes (e.g., acetylcholinesterase for Alzheimer’s research) .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- In Silico ADMET : Predicts pharmacokinetic properties (e.g., blood-brain barrier permeability) using QSAR models .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use uniform protocols (e.g., Ellman’s method for cholinesterase inhibition) .

- HPLC-Purity Checks : Ensure >95% purity via reverse-phase chromatography .

- Dose-Response Curves : Validate IC₅₀ values across multiple concentrations .

Q. What strategies improve regioselectivity in bromophenyl substitution reactions?

- Methodological Answer :

- Directing Groups : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring direct bromination to specific positions .

- Catalytic Systems : Pd/C or CuBr₂ enhance selectivity in cross-coupling reactions .

- Solvent Effects : Non-polar solvents (e.g., toluene) favor para-substitution over ortho .

Q. How does the methanol substituent influence the compound’s stability under varying pH?

- Methodological Answer :

- Acidic Conditions : Protonation of the imidazole nitrogen (pKa ~6.5) increases solubility but may degrade the methanol group .

- Basic Conditions : Deprotonation destabilizes the ring; stability studies via HPLC at pH 7–9 are recommended .

Q. What advanced purification techniques are suitable for polar derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.